molecular formula C21H20N4O3S2 B11144502 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11144502
M. Wt: 440.5 g/mol
InChI Key: OWFGBJQAKZVSFG-YBEGLDIGSA-N
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Description

The compound 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule featuring a diverse array of functional groups, including a furan ring, a thiazolone core, and a pyridopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Pyridopyrimidine Moiety: This step often involves the condensation of a pyridopyrimidine derivative with an appropriate aldehyde or ketone.

    Attachment of the Furylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using furylmethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The thioxo group can be reduced to a thiol or a thioether.

    Substitution: The isobutylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of thiol or thioether derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furylmethyl)-5-{(Z)-1-[2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
  • 3-(2-furylmethyl)-5-{(Z)-1-[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)11-22-18-15(19(26)24-8-4-3-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-6-5-9-28-14/h3-10,13,22H,11-12H2,1-2H3/b16-10-

InChI Key

OWFGBJQAKZVSFG-YBEGLDIGSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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